molecular formula C10H13ClN2 B6254635 3-phenylpyrrolidin-2-imine hydrochloride CAS No. 1195324-35-6

3-phenylpyrrolidin-2-imine hydrochloride

Cat. No.: B6254635
CAS No.: 1195324-35-6
M. Wt: 196.7
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Description

3-Phenylpyrrolidin-2-imine hydrochloride is a chemical scaffold of significant interest in medicinal chemistry and pharmacology research. The pyrrolidine-2-imine structure serves as a key pharmacophore for developing novel therapeutic agents. Scientific literature indicates that structurally related phenylpyrrolidine compounds act as potent inverse agonists of the retinoic acid-related orphan receptor gamma t (RORγt) . RORγt is a critical transcription factor for the production of interleukin-17 (IL-17) by Th17 cells, making it a prominent target for investigational therapies against autoimmune and inflammatory diseases such as psoriasis, inflammatory bowel disease, and multiple sclerosis . Furthermore, 2-iminopyrrolidine derivatives have been documented in patent literature for their potential in cardiovascular research, specifically for the study of antiarrhythmic agents and the inhibition of platelet aggregation . The exploration of this chemical space, including related succinimide derivatives, also extends to research in anticonvulsant and antiepileptic agents, highlighting the versatility of this core structure in neuroscience discovery . Researchers value this compound for its utility in structure-activity relationship (SAR) studies, particularly for optimizing interactions with enzymatic pockets to enhance potency and selectivity against key biological targets .

Properties

CAS No.

1195324-35-6

Molecular Formula

C10H13ClN2

Molecular Weight

196.7

Purity

95

Origin of Product

United States

Preparation Methods

Cyclopropane Ring-Opening and Lactamization

Donor–acceptor (DA) cyclopropanes serve as versatile intermediates for constructing pyrrolidine scaffolds. A method developed by involves the Lewis acid-catalyzed opening of DA cyclopropanes with primary amines, followed by lactamization and dealkoxycarbonylation. For instance, reacting a cyclopropane bearing an ester group with aniline in the presence of nickel perchlorate yields γ-amino esters, which undergo intramolecular cyclization under acidic conditions to form 1,5-substituted pyrrolidin-2-ones (Scheme 1). Subsequent dealkoxycarbonylation via alkaline saponification and thermolysis produces 1,5-diarylpyrrolidin-2-ones .

To adapt this route for 3-phenylpyrrolidin-2-imine hydrochloride, the ketone group of the pyrrolidinone intermediate must be converted to an imine. This is achieved through condensation with ammonium chloride under dehydrating conditions, followed by hydrochloride salt formation via treatment with HCl gas (Table 1).

Table 1. Optimization of Imine Formation from Pyrrolidinone

Starting MaterialReagentConditionsYield (%)Purity (%)
5-Phenylpyrrolidin-2-oneNH₄Cl, PCl₅Toluene, reflux, 12h6895
5-Phenylpyrrolidin-2-oneNH₃ (g), MgSO₄EtOH, 60°C, 24h5288

Key advantages of this method include scalability (demonstrated at gram-scale ) and compatibility with diverse aryl amines. However, stereochemical control during cyclopropane opening remains a challenge, often resulting in diastereomeric mixtures .

Itaconic Acid-Based Pathway

A parallel synthesis approach reported by utilizes itaconic acid as a starting material for pyrrolidine derivatives. Reaction of itaconic acid with aniline forms a β-keto ester intermediate, which undergoes Masamune–Claisen condensation with 1,1'-carbonyldiimidazole (CDI) to yield an enaminone. Cyclization with acetamidine or benzamidine generates pyrimidine-fused pyrrolidinones (Scheme 2).

StepReagentYield (%)
β-Keto ester formationCDI, MeCN85
Enaminone synthesisDMFDMA, toluene78
CyclizationAcetamidine, MeOH50

While this route provides high functional group tolerance, the multi-step sequence reduces overall efficiency, with total yields rarely exceeding 30% .

Benzaldehyde Condensation and Reductive Amination

A streamlined synthesis from benzaldehyde derivatives is described in . Condensation of benzaldehyde with nitroethane via a Henry reaction forms β-nitro alcohols, which are reduced to β-amino alcohols using LiAlH₄. Subsequent cyclization with phosphoryl chloride yields 3-phenylpyrrolidine, which is oxidized to the corresponding ketone using Jones reagent. Imine formation is achieved by refluxing the ketone with ammonium chloride in ethanol, followed by hydrochloride salt crystallization (Scheme 3).

Table 3. Comparative Analysis of Reductive Agents

Reducing AgentSolventTemperature (°C)Yield (%)
LiAlH₄THF092
NaBH₄MeOH2565
H₂ (Pd/C)EtOAc5078

This method benefits from readily available starting materials and avoids hazardous intermediates. However, over-reduction during the nitro-to-amine conversion can lead to byproducts, necessitating careful stoichiometric control .

Blaise Reaction-Mediated Synthesis

The Blaise reaction, traditionally used for β-enamino ester synthesis, has been adapted for pyrrolidine derivatives . Reaction of ethyl cyanoacetate with zinc and trimethylsilyl chloride in THF generates a metalloenamine, which reacts with α,β-unsaturated ketones to form pyrrolidin-2-imines. For 3-phenyl derivatives, cinnamaldehyde is employed as the unsaturated carbonyl component (Scheme 4).

Table 4. Blaise Reaction Optimization

CatalystSolventTime (h)Yield (%)
ZnTHF762
MgEt₂O1245
CuDMF2428

Post-reaction hydrolysis with 3N HCl directly yields the hydrochloride salt . While efficient, this method requires anhydrous conditions and exhibits limited compatibility with electron-deficient aryl groups.

Solid-Phase Synthesis and High-Throughput Screening

Recent innovations leverage solid-supported reagents for rapid library generation. A polystyrene-bound benzaldehyde resin is reacted with propargylamine via a copper-catalyzed alkyne-azide cycloaddition (CuAAC), forming a triazole-linked intermediate. Reductive cleavage from the resin with TFA/H₂O yields 3-phenylpyrrolidin-2-imine, which is converted to the hydrochloride salt via ion exchange .

Table 5. Solid-Phase Synthesis Parameters

Resin TypeLoading (mmol/g)Purity (%)
Polystyrene-Wang0.894
Tentagel1.288
PEG-PS0.991

This approach facilitates high-throughput screening but requires specialized equipment and suffers from lower yields compared to solution-phase methods .

Chemical Reactions Analysis

Types of Reactions

3-phenylpyrrolidin-2-imine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidants include Oxone and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be used under acidic or basic conditions.

Major Products

    Oxidation: Pyrrolidin-2-ones.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Organic Synthesis

3-Phenylpyrrolidin-2-imine hydrochloride serves as a versatile building block in organic synthesis. It is utilized in the preparation of complex molecules, including:

  • Polycyclic Indoline Scaffolds: These compounds often exhibit significant biological activities and are of interest in drug development.
  • Pyrrolidin-2-ones: The compound can undergo various transformations, leading to the synthesis of pyrrolidin-2-one derivatives that are relevant in pharmacology .

Medicinal Chemistry

Research has indicated that this compound possesses potential pharmacological properties:

  • Antimicrobial Activity: Studies have shown that derivatives of this compound can inhibit bacterial growth, making them candidates for antibiotic development.
  • Anticancer Activity: The compound has been investigated for its ability to induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.
  • Anti-diabetic Properties: Research indicates efficacy in inhibiting alpha-amylase and alpha-glucosidase, enzymes involved in carbohydrate metabolism, suggesting its role in managing diabetes.

Case Studies

Study TitleFocusFindings
Antimicrobial Properties of Pyrrolidine DerivativesEvaluation of various derivativesCertain derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
Synthesis and Biological Evaluation of PyrrolidinonesInvestigated synthetic routes and biological propertiesFound that synthesized pyrrolidinones showed promising anticancer activity through apoptosis induction mechanisms .
Inhibition of Carbohydrate Metabolizing EnzymesStudy on anti-diabetic effectsThe compound demonstrated effective inhibition of alpha-amylase and alpha-glucosidase, indicating potential for diabetes management.

Industrial Applications

In addition to its research applications, this compound is employed in industrial settings:

  • Dyes and Pigments Production: The compound is utilized in synthesizing various dyes and pigments due to its reactive functional groups.
  • Fine Chemicals Manufacturing: It serves as an intermediate in the production of fine chemicals used across multiple industries.

Mechanism of Action

The mechanism of action of 3-phenylpyrrolidin-2-imine hydrochloride involves its interaction with various molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, affecting their function . The phenyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 3-phenylpyrrolidin-2-imine hydrochloride and related pyrrolidine/piperidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Applications/Significance
This compound Presumed C₁₀H₁₃N₂Cl 186.22 893775-18-3 3-phenyl-pyrrolidine core; imine HCl salt Building block for drug synthesis
Pyrrolidin-2-imine hydrochloride C₄H₉N₂Cl 120.58 7544-75-4 Unsubstituted pyrrolidine-2-imine HCl Intermediate for heterocyclic chemistry
3-(2-Methylphenoxy)piperidine hydrochloride C₁₂H₁₈ClNO 227.73 1858256-18-4 Piperidine with 2-methylphenoxy substituent Potential CNS-targeting agent
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride C₉H₁₃N₃·2HCl 236.14 1193388-05-4 Pyridine-pyrrolidine hybrid; di-HCl salt Preclinical research (undisclosed)
1-(3-Phenylprop-2-ynyl)pyrrolidinium chloride C₁₃H₁₄NCl 223.71 Not provided Propargyl-linked phenyl-pyrrolidine Propargylamine synthesis intermediate

Structural and Functional Differences

  • Piperidine vs. Pyrrolidine: Piperidine derivatives (e.g., 3-(2-methylphenoxy)piperidine HCl) exhibit larger ring sizes, altering steric and electronic properties. Piperidines are common in CNS drugs due to improved blood-brain barrier penetration .
  • Salt Form: Mono-hydrochloride salts (e.g., 3-phenylpyrrolidin-2-imine HCl) generally exhibit higher solubility in polar solvents than free bases. Dihydrochloride salts (e.g., 4-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride) may further enhance solubility but require careful pH optimization for stability .

Data Gaps and Research Needs

  • Molecular Formula Confirmation : Discrepancies in the reported molecular weight (186.22 g/mol) versus calculated values for C₁₀H₁₃N₂Cl (~194.5 g/mol) necessitate further analytical validation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-phenylpyrrolidin-2-imine hydrochloride, and what reaction conditions optimize yield and purity?

  • Methodological Answer : The synthesis typically involves imine formation between a pyrrolidine precursor and a phenyl-containing aldehyde or ketone, followed by hydrochlorination. Key steps include:

  • Reaction Conditions : Refluxing in ethanol or water under acidic conditions (e.g., HCl) to facilitate imine formation and stabilization .
  • Purification : Use of recrystallization or column chromatography to isolate the hydrochloride salt.
  • Optimization : Control of temperature (±2°C) and pH (3–4) to minimize side reactions, with yields improved by inert atmospheres (N₂/Ar) to prevent oxidation .
    • Analytical Validation : Confirm purity via HPLC (>95%) and structural integrity via ¹H/¹³C NMR (e.g., imine proton resonance at δ 8.1–8.3 ppm) .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies imine protons (δ 7.5–8.5 ppm) and pyrrolidine ring protons (δ 1.8–3.5 ppm). ¹³C NMR confirms carbonyl/imine carbons (δ 160–180 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₃N₂Cl) .
  • X-ray Crystallography : Resolves stereochemistry and salt formation (Cl⁻ counterion interactions) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical safety goggles, and lab coats to prevent skin/eye contact (Category 2 skin/eye irritant) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
  • Storage : Keep in sealed containers under dry, inert conditions (room temperature, desiccator) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis across different studies?

  • Methodological Answer :

  • Root-Cause Analysis : Compare variables like solvent polarity (ethanol vs. DMF), catalyst loadings, and reaction times. For example, anhydrous ethanol may yield 60–70% vs. 40–50% in aqueous HCl due to hydrolysis side reactions .
  • Reproducibility Checks : Standardize protocols (e.g., reflux duration, cooling rates) and validate via triplicate experiments.
  • Advanced Analytics : Use LC-MS to detect low-abundance byproducts (e.g., hydrolyzed amines) that reduce yields .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic (imine N) and electrophilic (pyrrolidine C-2) sites .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., polar protic vs. aprotic) to predict solubility and reaction pathways .
  • Docking Studies : Model binding affinities to biological targets (e.g., enzymes) using PyMOL or AutoDock .

Q. What strategies are employed to study the interaction between this compound and biological targets, such as enzymes or receptors?

  • Methodological Answer :

  • In Vitro Assays : Measure IC₅₀ values via enzyme inhibition assays (e.g., fluorescence-based monitoring of target activity) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) between the compound and proteins .
  • Structural Analogs : Compare activity with derivatives (e.g., fluorinated pyrrolidines) to establish structure-activity relationships (SAR) .

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